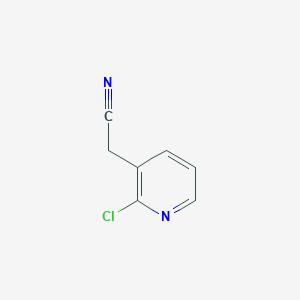

(2-Chloropyridin-3-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWOJKQPJYWCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563460 | |

| Record name | (2-Chloropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-32-2 | |

| Record name | 2-Chloro-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloropyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloropyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Chloropyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reagents, reaction conditions, and experimental protocols. Quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a chlorinated pyridine ring and a nitrile group, offers multiple points for chemical modification, making it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide focuses on the most prevalent and well-documented synthetic route to this compound.

Primary Synthesis Pathway: A Multi-Step Approach from 2-Chloro-3-methylpyridine

The most common and industrially relevant synthesis of this compound commences with 2-chloro-3-methylpyridine. The pathway involves the functionalization of the methyl group to a hydroxymethyl group, followed by chlorination to a chloromethyl intermediate, and finally, cyanation to yield the target molecule.

Step 1: Synthesis of 2-Chloro-3-(hydroxymethyl)pyridine

The initial step involves the conversion of the methyl group of 2-chloro-3-methylpyridine into a hydroxymethyl group. This transformation is typically achieved through a two-step process involving N-oxidation followed by rearrangement and hydrolysis.

Experimental Protocol:

-

N-Oxidation: 2-Chloro-3-methylpyridine is oxidized to the corresponding N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Rearrangement and Hydrolysis: The resulting N-oxide is then subjected to a rearrangement reaction, for instance, by heating with acetic anhydride to form the acetate ester. Subsequent hydrolysis of the acetate ester with a base like sodium hydroxide yields 2-chloro-3-(hydroxymethyl)pyridine[1].

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-methylpyridine | |

| Key Reagents | Hydrogen peroxide, Acetic acid, Acetic anhydride, Sodium hydroxide | [1] |

| Solvent | Water, Acetic acid | |

| Reaction Temperature | 70-80°C (Oxidation) | [2][3] |

| Reaction Time | 10-14 hours (Oxidation) | [2][3] |

| Yield | High | [4] |

Step 2: Synthesis of 2-Chloro-3-(chloromethyl)pyridine

The hydroxyl group of 2-chloro-3-(hydroxymethyl)pyridine is then converted to a chloro group to form the key intermediate, 2-chloro-3-(chloromethyl)pyridine. This is a crucial step that activates the benzylic position for subsequent nucleophilic substitution. Thionyl chloride is a commonly used reagent for this transformation.

Experimental Protocol:

-

To a solution of 2-chloro-3-(hydroxymethyl)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane, thionyl chloride (1.1-1.3 eq.) is added dropwise at a reduced temperature (e.g., 0°C)[1][5].

-

The reaction mixture is stirred until the conversion is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude product is then worked up, which may involve washing with a saturated sodium bicarbonate solution, to yield 2-chloro-3-(chloromethyl)pyridine[5]. A patent describes obtaining this product as a yellow liquid which crystallizes upon cooling, with a melting point of 31.6-32.0°C and a yield of 92.1%[5].

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-(hydroxymethyl)pyridine | |

| Key Reagent | Thionyl chloride (SOCl₂) | [1][5] |

| Solvent | Dichloromethane | [5] |

| Reaction Temperature | 0°C to room temperature | [5] |

| Reaction Time | 6 hours | [5] |

| Yield | 92.1% | [5] |

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the chloro group of 2-chloro-3-(chloromethyl)pyridine is displaced by a cyanide ion to form the target molecule.

Experimental Protocol:

-

In a three-necked flask, 2-chloro-3-(chloromethyl)pyridine (0.16 mol) is dissolved in dimethyl sulfoxide (DMSO, 200 mL)[5].

-

A solution of sodium cyanide (0.80 mol) and potassium iodide (0.016 mol) in water (50 mL) is added to the reaction flask[5].

-

The mixture is stirred and heated to 100°C[5].

-

The reaction progress is monitored by TLC until the starting material is consumed[5].

-

After cooling to room temperature, ethyl acetate is added for extraction. The aqueous layer is further extracted with ethyl acetate[5].

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound[5]. The product is described as a yellow oily substance with a yield of 85.3% and a purity of 96.4% as determined by HPLC[5].

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-(chloromethyl)pyridine | |

| Key Reagents | Sodium cyanide (NaCN), Potassium iodide (KI) | [5] |

| Solvent | Dimethyl sulfoxide (DMSO)/Water | [5] |

| Reaction Temperature | 100°C | [5] |

| Yield | 85.3% | [5] |

| Purity (HPLC) | 96.4% | [5] |

Alternative Synthesis Pathway: From Pyridine N-Oxide

An alternative, though less detailed in the available literature for this specific molecule, involves the chlorination of a pyridine N-oxide precursor. For related compounds, 3-cyanopyridine N-oxide has been reacted with phosphoryl chloride (POCl₃) to yield 2-chloro-3-cyanopyridine[6][7]. A similar approach could potentially be adapted for the synthesis of this compound starting from 3-(cyanomethyl)pyridine N-oxide.

Conceptual Experimental Protocol:

-

3-(Cyanomethyl)pyridine N-oxide would be slowly added to a stirred solution of a chlorinating agent like phosphoryl chloride.

-

The reaction mixture would then be heated to reflux.

-

After completion, the excess chlorinating agent would be removed, and the residue worked up, likely involving neutralization and extraction, to isolate the desired product.

Further research and development would be required to optimize the conditions for this specific transformation and determine its viability in terms of yield and purity compared to the primary pathway.

Physicochemical and Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, the following table summarizes its known physicochemical properties and expected spectroscopic characteristics based on its structure.

| Property | Value/Expected Characteristics | Reference |

| Molecular Formula | C₇H₅ClN₂ | [8] |

| Molecular Weight | 152.58 g/mol | [8] |

| Appearance | Yellow oily substance | [5] |

| Purity | ≥ 97% | [8] |

| ¹H NMR | Expected signals for the pyridine ring protons and a singlet for the methylene protons of the acetonitrile group. | [9] |

| ¹³C NMR | Expected resonances for the five distinct carbon atoms of the pyridine ring, the methylene carbon, and the nitrile carbon. | [9] |

| IR Spectroscopy | Characteristic absorption band for the C≡N stretching of the nitrile group (around 2250 cm⁻¹). | [9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | [9] |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process starting from 2-chloro-3-methylpyridine. This pathway is well-documented in patent literature and offers high yields for each of the key transformations. While an alternative route from a pyridine N-oxide precursor is conceivable, it requires further investigation to establish its efficiency. The detailed protocols and compiled data in this guide are intended to support researchers and professionals in the efficient and effective synthesis of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 3. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 4. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 | FC50835 [biosynth.com]

- 5. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 7. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Physical Properties of (2-Chloropyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)acetonitrile, with the CAS Number 101012-32-2, is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structure, featuring a chlorinated pyridine ring and a nitrile group, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its key physical properties, experimental protocols for their determination, and a representative synthetic pathway.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 152.58 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |

| Melting Point | 85-86 °C | --INVALID-LINK-- |

| Boiling Point | 294.1 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Low solubility in water; Soluble in common organic solvents such as dichloromethane and chloroform. | --INVALID-LINK-- |

| Purity | Commercially available with purities of ≥97%. | --INVALID-LINK-- |

Experimental Protocols for Physical Property Determination

The following are generalized, standard laboratory protocols for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20 °C below the expected melting point (in this case, heat to around 65-70 °C).

-

Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Micro-scale Method)

For the determination of the boiling point of a high-boiling solid, a small-scale method is often employed. The predicted boiling point is high, so appropriate high-temperature apparatus is necessary.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

High-temperature thermometer

-

Heating bath (e.g., silicone oil bath) or a heating block

-

Clamps and stand

Procedure:

-

Place a small amount (a few milligrams) of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a wire or a rubber ring, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a high-temperature heating bath, making sure the sample is below the liquid level of the bath.

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Solubility Determination

A qualitative assessment of solubility in various solvents can provide insights into the polarity and potential reactivity of a compound.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Spatula

-

Pipettes

Procedure:

-

Place approximately 10-20 mg of this compound into a series of labeled small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, chloroform, hexane).

-

Agitate the mixture for 1-2 minutes at room temperature. A vortex mixer can be used to ensure thorough mixing.

-

Visually inspect the mixture to determine if the solid has dissolved. A compound is generally considered soluble if it completely dissolves to form a clear solution.

-

Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Synthesis Pathway

This compound can be synthesized from (1-Oxy-pyridin-3-yl)-acetonitrile. The following diagram illustrates the key transformation in this synthesis.

Caption: Synthesis of this compound.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the relevant Safety Data Sheets (SDS) before handling any of the chemicals mentioned.

An In-depth Technical Guide to the Chemical Structure and Bonding of (2-Chloropyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group, a pyridine ring, and a nitrile moiety, offers multiple reactive sites for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive analysis of its chemical structure, bonding, and spectroscopic properties, supplemented with a plausible experimental protocol for its synthesis.

Chemical Structure and Bonding

This compound possesses a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2][3] The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with an acetonitrile group.

The chemical bonding within this molecule is a composite of covalent interactions, including sigma (σ) and pi (π) bonds, influenced by the electronegativity of the heteroatoms and the aromaticity of the pyridine ring.

-

Pyridine Ring: The pyridine ring is an aromatic heterocycle. The nitrogen atom is sp² hybridized and contributes one electron to the π system. This nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and influencing its reactivity. The carbon atoms of the pyridine ring are also sp² hybridized, forming a delocalized π-electron system that confers aromatic stability.

-

Acetonitrile Group: The acetonitrile group (-CH₂CN) features a methylene bridge and a terminal nitrile. The carbon atom of the methylene group is sp³ hybridized. The nitrile carbon is sp hybridized, forming a triple bond with the nitrogen atom, which consists of one σ bond and two π bonds. The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom.

-

Chloro Group: The chlorine atom attached to the pyridine ring is sp² hybridized. It is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) on the pyridine ring.

The interplay of these functional groups dictates the molecule's electronic properties and reactivity. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the nitrile group influences the acidity of the methylene protons and the susceptibility of the pyridine ring to nucleophilic attack.

Quantitative Structural Data

While a definitive crystal structure for this compound is not publicly available, the following table presents predicted and typical bond lengths and angles based on computational models and data from analogous structures.

| Parameter | Atoms Involved | Predicted/Typical Value |

| Bond Lengths (Å) | ||

| C-C (pyridine ring) | C-C | ~1.39 |

| C-N (pyridine ring) | C-N | ~1.34 |

| C-Cl | C-Cl | ~1.74 |

| C-C (substituent) | Pyridine-C | ~1.48 |

| C-C (acetonitrile) | C-CH₂ | ~1.51 |

| C≡N (nitrile) | C≡N | ~1.16 |

| C-H (methylene) | C-H | ~1.09 |

| **Bond Angles (°) ** | ||

| C-C-N (pyridine ring) | C-C-N | ~120 |

| C-C-Cl | C-C-Cl | ~120 |

| C-C-C (substituent) | Pyridine-C-CH₂ | ~120 |

| H-C-H (methylene) | H-C-H | ~109.5 |

| C-C≡N | C-C≡N | ~180 |

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound. The following are the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Pyridine H-4 | 7.8 - 8.0 | Doublet of doublets | |

| Pyridine H-5 | 7.3 - 7.5 | Doublet of doublets | |

| Pyridine H-6 | 8.3 - 8.5 | Doublet of doublets | |

| Methylene (-CH₂-) | 3.8 - 4.0 | Singlet | |

| ¹³C NMR | |||

| Pyridine C-2 | ~151 | ||

| Pyridine C-3 | ~132 | ||

| Pyridine C-4 | ~139 | ||

| Pyridine C-5 | ~124 | ||

| Pyridine C-6 | ~150 | ||

| Methylene (-CH₂-) | ~20 | ||

| Nitrile (-CN) | ~117 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile stretch) | 2240 - 2260 |

| C=C, C=N (Aromatic ring stretch) | 1400 - 1600 |

| C-H (Aromatic stretch) | 3000 - 3100 |

| C-H (Methylene stretch) | 2850 - 2960 |

| C-Cl (Stretch) | 600 - 800 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 3-cyanopyridine. The following is a plausible experimental protocol based on established synthetic methodologies for related compounds.[4][5][6]

Synthesis of 3-Cyanopyridine N-oxide

-

Reaction Setup: To a solution of 3-cyanopyridine in a suitable solvent (e.g., acetic acid or dichloromethane), add a peroxy acid (e.g., m-chloroperoxybenzoic acid or hydrogen peroxide in acetic acid) portion-wise at 0 °C.

-

Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution). Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 2-Chloro-3-cyanopyridine

-

Reaction Setup: Dissolve the 3-cyanopyridine N-oxide in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of this compound

This step is a conceptual outline as direct literature for this specific transformation is sparse. A plausible route would involve the introduction of a cyanomethyl group.

A hypothetical two-step process from 2-chloro-3-methylpyridine (which can be synthesized from 3-methylpyridine) would involve:

-

Side-chain Halogenation: Radical bromination of 2-chloro-3-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride to yield 2-chloro-3-(bromomethyl)pyridine.

-

Cyanation: Nucleophilic substitution of the bromide with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar apathetic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the final product.

Logical Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Plausible synthetic pathways for this compound.

Conclusion

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound [allbiopharm.com]

- 3. This compound | 101012-32-2 [chemicalbook.com]

- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 5. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 6. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

Spectroscopic Profile of (2-Chloropyridin-3-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Chloropyridin-3-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to characterize this compound in the laboratory.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol , CAS: 101012-32-2).[1] These predictions are derived from the known spectral properties of 2-chloropyridine, acetonitrile, and related substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.4 | Doublet of doublets | 1H | H6 (proton on the carbon adjacent to Nitrogen) |

| ~ 7.8 | Doublet of doublets | 1H | H4 (proton on the carbon between Cl and CH₂CN) |

| ~ 7.3 | Doublet of doublets | 1H | H5 (proton on the carbon adjacent to H4 and H6) |

| ~ 3.8 | Singlet | 2H | -CH₂- (methylene protons) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~ 151 | C2 (carbon bearing Chlorine) |

| ~ 150 | C6 (carbon adjacent to Nitrogen) |

| ~ 140 | C4 (carbon between Cl and CH₂CN) |

| ~ 123 | C5 (carbon adjacent to C4 and C6) |

| ~ 120 | C3 (carbon bearing the acetonitrile group) |

| ~ 117 | -C≡N (nitrile carbon) |

| ~ 20 | -CH₂- (methylene carbon) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium | C≡N stretch (nitrile) |

| ~ 1580, 1460, 1420 | Medium to Strong | C=C and C=N stretching vibrations of the pyridine ring |

| ~ 3050 | Weak | Aromatic C-H stretch |

| ~ 2920 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~ 780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 152/154 | [M]⁺, molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |

| 117 | [M-Cl]⁺, loss of a chlorine atom. |

| 112 | [M-CH₂CN]⁺, loss of the acetonitrile group. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of (1-oxy-pyridin-3-yl)-acetonitrile with phosphoryl chloride.[2]

-

Reaction Setup: In a well-ventilated fume hood, slowly add (1-oxy-pyridin-3-yl)acetonitrile to an excess of phosphoryl chloride with vigorous stirring.

-

Heating: Gradually heat the reaction mixture to 80°C. Caution is advised as rapid heating may lead to a violent reaction.[2] The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then cautiously poured into cold water.

-

Neutralization and Extraction: The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and then extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is typically used.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., 50-300 m/z).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

(2-Chloropyridin-3-yl)acetonitrile CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

(2-Chloropyridin-3-yl)acetonitrile , a substituted pyridine derivative, holds significance as a versatile chemical intermediate in the synthesis of various heterocyclic compounds. Its structural features, comprising a chlorinated pyridine ring and a reactive acetonitrile moiety, make it a valuable building block for the development of novel molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive summary of its known identifiers, properties, and synthetic methodologies.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 101012-32-2 | [1][2] |

| IUPAC Name | 2-(2-chloropyridin-3-yl)acetonitrile | N/A |

| Chemical Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| SMILES String | C1=CC(=C(N=C1)Cl)CC#N | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 85-86 °C (Predicted) | [3] |

| Boiling Point | 294.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis Methodology

A general, documented method for the synthesis of this compound involves the chlorination of a pyridine N-oxide precursor. While detailed, peer-reviewed experimental protocols for this specific compound are not widely available, a representative synthetic pathway is outlined below. This method leverages the reactivity of the N-oxide to facilitate the introduction of the chlorine atom at the 2-position of the pyridine ring.

General Synthetic Protocol

A plausible and documented synthesis of this compound can be achieved from (1-Oxy-pyridin-3-yl)-acetonitrile.[3] The key steps are outlined in the following experimental workflow diagram.

Potential Applications and Reactivity

While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential as a precursor in the synthesis of pharmacologically active molecules. Notably, it has been mentioned as a reagent in the preparation of spirocyclic oxindole analogs with potential anti-tumor properties.[3] The reactivity of the molecule is characterized by two primary sites: the electrophilic carbon at the 2-position of the pyridine ring, which is susceptible to nucleophilic substitution of the chlorine atom, and the active methylene group adjacent to the nitrile, which can be deprotonated to form a nucleophilic carbanion.

The diagram below illustrates a hypothetical reaction pathway where this compound is utilized as a building block in the synthesis of a more complex heterocyclic system, a concept central to drug discovery.

Conclusion

This compound is a chemical intermediate with well-defined identifiers and a general synthetic route. While detailed experimental and biological data are not extensively available in the public domain, its structure suggests significant potential for the synthesis of complex heterocyclic molecules. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its utility in drug discovery and materials science. Researchers are encouraged to consult safety data sheets (SDS) from suppliers for detailed handling and safety information.

References

An In-depth Technical Guide on the Solubility of (2-Chloropyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)acetonitrile (CAS No. 101012-32-2) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding its solubility in common organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a summary of available solubility data, addresses the current lack of comprehensive quantitative information, and presents a detailed, standardized experimental protocol for determining the solubility of this compound. This guide is intended to serve as a foundational resource for researchers working with this compound.

Introduction

This compound is a heterocyclic compound featuring a chlorinated pyridine ring and a nitrile functional group. Its molecular structure makes it a versatile building block in medicinal chemistry. The solubility of such an intermediate is a fundamental physicochemical property that influences process parameters including reaction kinetics, solvent selection for chromatography, crystallization conditions, and ultimate bioavailability of derived active pharmaceutical ingredients (APIs).

Despite its importance, publicly available quantitative solubility data for this compound is scarce. This guide collates the qualitative information available and provides a robust, general-purpose protocol for researchers to generate precise solubility data in their laboratories.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical supplier databases reveals a significant gap in quantitative solubility data for this compound. However, qualitative inferences can be drawn from documented synthetic procedures and work-up steps. The table below summarizes the available information. For many common solvents, no data is publicly available.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Formula | Type | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Assessment & Source |

| Polar Protic Solvents | ||||

| Water | H₂O | Protic | Data not publicly available | Likely low solubility, common for similar organic compounds. |

| Methanol | CH₃OH | Protic | Data not publicly available | - |

| Ethanol | C₂H₅OH | Protic | Data not publicly available | - |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Data not publicly available | Likely soluble; used as a solvent for related reactions. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Aprotic | Data not publicly available | Likely soluble; used as a solvent for related reactions. |

| Acetone | (CH₃)₂CO | Aprotic | Data not publicly available | - |

| Acetonitrile | CH₃CN | Aprotic | Data not publicly available | Likely soluble; used as a solvent for analysis of related compounds.[3] |

| Non-Polar & Moderately Polar Solvents | ||||

| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic | Data not publicly available | Soluble . Used as an extraction solvent during synthesis work-up. |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Data not publicly available | Likely soluble; a related isomer is soluble in DCM.[4] |

| Chloroform | CHCl₃ | Aprotic | Data not publicly available | Likely soluble; a related isomer is soluble in chloroform.[4] |

| Toluene | C₇H₈ | Aprotic | Data not publicly available | - |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Data not publicly available | Implied solubility; used as a solvent for recrystallization. |

| Hexane / Ligroine | C₆H₁₄ | Aprotic | Data not publicly available | Implied solubility; ligroine used as a solvent for recrystallization. |

Note: The qualitative assessments are based on standard laboratory practices and data for structurally similar compounds. These should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The absence of published data necessitates a reliable experimental method to determine the solubility of this compound. The gravimetric method is a straightforward and accurate approach for determining the solubility of a solid in a liquid solvent.[5]

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected analytical grade solvent

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Pipettes

-

Pre-weighed evaporation dishes or vials[5]

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.[5]

-

Add a known volume (e.g., 10 mL) of the chosen solvent to the vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is saturated when the concentration of the solute in the solvent remains constant.[5]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 5 mL) using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed (tared) evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtrate.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).[6]

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute residue.

-

Repeat the drying and cooling cycle until a constant weight is achieved.[7]

-

-

Calculation:

-

Weight of Solute (W_solute): (Final weight of dish + residue) - (Tared weight of dish)

-

Solubility: (W_solute / Volume of filtrate collected)

-

Express the result in desired units, such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

References

- 1. calpaclab.com [calpaclab.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. rsc.org [rsc.org]

- 4. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. cefns.nau.edu [cefns.nau.edu]

- 7. camlab.co.uk [camlab.co.uk]

Technical Guide: (2-Chloropyridin-3-yl)acetonitrile Material Safety Data

This technical guide provides a comprehensive overview of the material safety data for (2-Chloropyridin-3-yl)acetonitrile (CAS No. 101012-32-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets of the compound and structurally related chemicals.

Chemical and Physical Properties

This compound is an intermediate used in chemical synthesis.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 101012-32-2 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Boiling Point | 294.1°C at 760 mmHg | [3] |

| Flash Point | 131.7°C | [3] |

| Density | 1.262 g/cm³ | [3] |

| Refractive Index | 1.553 | [3] |

| Purity | Typically ≥97% or 98% | [1][2] |

| Storage | Inert atmosphere, 2-8°C or room temperature | [2][4] |

Hazard Identification and Toxicological Data

Note: The following toxicological data is for related compounds and should be used as a reference for assessing the potential hazards of this compound.

| Hazard | Data for Related Compounds |

| Acute Toxicity | Acetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Acetonitrile can cause skin irritation.[5] |

| Eye Irritation | Acetonitrile can cause serious eye irritation. |

| Signs and Symptoms of Exposure | For Acetonitrile: Headache, dizziness, nausea, weakness, chest tightness, and in severe cases, convulsions and loss of consciousness.[5][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited for related compounds are not available in the provided safety data sheets.

Safe Handling and Emergency Procedures

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Eye Protection: Wear tightly fitting safety goggles.[7]

-

Skin Protection: Wear protective gloves and a lab coat.[7]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[7]

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from heat, sparks, and open flames.

Spills and Leaks

-

Evacuate the area and ensure adequate ventilation.[7]

-

Remove all sources of ignition.[7]

-

Contain the spill using an inert absorbent material.[6]

-

Collect and place in a suitable container for disposal.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Signaling Pathways and Experimental Workflows

Information on signaling pathways involving this compound is not available in the context of material safety data. The following diagram illustrates a general workflow for the safe handling of this chemical.

Caption: General workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[7]

References

- 1. watson-int.com [watson-int.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (2-Chloropyridin-3-yl)acetonitrile101012-32-2,Purity98%_Shanghai Qifan Biochemical Technology Co., Ltd. [molbase.com]

- 4. 101012-32-2|this compound|BLD Pharm [bldpharm.com]

- 5. michigan.gov [michigan.gov]

- 6. nj.gov [nj.gov]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Review of (2-Chloropyridin-3-yl)acetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(2-Chloropyridin-3-yl)acetonitrile , a key heterocyclic building block, has emerged as a valuable intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, comprising a chlorinated pyridine ring and a reactive acetonitrile moiety, provide a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This in-depth technical guide consolidates the available scientific literature on this compound, presenting its physicochemical properties, detailed synthetic methodologies, and its significant applications in the discovery of potent kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Melting Point | 85-86 °C | [1] |

| Boiling Point | 294.1±25.0 °C (Predicted) | [1] |

| Density | 1.262±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| CAS Number | 101012-32-2 | [2] |

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring and a singlet for the methylene protons of the acetonitrile group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon. The carbon attached to the chlorine atom is expected to appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: A sharp absorption band is anticipated in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage of the pyridine ring.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound involves the chlorination of a pyridine N-oxide precursor.

Synthesis from (1-OXY-PYRIDIN-3-YL)-ACETONITRILE

This procedure utilizes phosphoryl chloride (POCl₃) as both the chlorinating agent and the solvent.

Experimental Protocol:

-

To 100 mL of phosphoryl chloride, 7.5 g (35.9 mmol) of (1-oxy-pyridin-3-yl)-acetonitrile is added slowly under vigorous stirring.[1]

-

The reaction mixture is then cautiously heated to 80 °C in increments of 5 °C over a period of 1.5 hours. It is crucial to control the heating rate to avoid a potentially violent decomposition that can occur around 70 °C.[1]

-

Once all the solid has dissolved, the mixture is heated to reflux and maintained at this temperature for 3 hours.[1]

-

After the reaction is complete, the excess phosphoryl chloride is carefully removed, and the residue is quenched by pouring it into cold water.[1]

-

The aqueous mixture is then neutralized to an alkaline pH by the addition of a saturated sodium bicarbonate solution.[1]

-

The product is extracted with ethyl acetate (3 x).[1]

-

The combined organic extracts are then further processed to isolate the final product.[1]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound is a pivotal intermediate in the synthesis of various kinase inhibitors, which are a class of targeted cancer therapeutics. The chloro- and cyano- functionalities serve as handles for further chemical modifications to construct complex heterocyclic systems that can effectively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Role in the Synthesis of Pyrido[2,3-d]pyrimidines

A significant application of this compound lies in its conversion to 2-amino-3-cyanopyridine derivatives, which are direct precursors to pyrido[2,3-d]pyrimidines. This class of compounds has shown potent inhibitory activity against several kinases, including Janus kinase 2 (JAK2) and Pim-1 kinase.

The general synthetic strategy involves the displacement of the chlorine atom with an amine, followed by cyclization reactions to form the fused pyrimidine ring system.

Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Derivatives of this compound have been utilized to synthesize potent JAK2 inhibitors. These inhibitors function by blocking the phosphorylation and subsequent activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of target genes involved in cell growth and survival.

Inhibition of the Pim-1 Kinase Pathway

Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in various human cancers and is associated with tumor progression and drug resistance. By inhibiting Pim-1, it is possible to suppress cell proliferation and induce apoptosis in cancer cells. Pyrido[2,3-d]pyrimidine derivatives synthesized from precursors related to this compound have demonstrated potent Pim-1 kinase inhibition.

Representative Biological Activity Data of Related Pyrido[2,3-d]pyrimidine Derivatives:

| Compound Class | Target Kinase | Biological Activity (IC₅₀) | Reference |

| Pyrido[2,3-d]pyrimidines | PIM-1 | Nanomolar range | [3] |

Conclusion

This compound stands as a versatile and valuable building block for medicinal chemists. Its straightforward synthesis and the reactivity of its functional groups provide a facile entry into complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold. The demonstrated efficacy of derivatives of this scaffold as potent inhibitors of key oncogenic kinases such as JAK2 and Pim-1 underscores the importance of this compound in the ongoing quest for novel and effective cancer therapeutics. Further exploration of the synthetic utility of this intermediate is poised to yield a new generation of targeted therapies for a range of human diseases.

References

An In-depth Technical Guide on the Discovery and History of (2-Chloropyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)acetonitrile, a substituted pyridine derivative, has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important chemical intermediate. Detailed experimental protocols for its preparation are presented, and its utility in the synthesis of pharmacologically active compounds, such as spirocyclic oxindoles, is discussed.

Introduction

This compound, with the CAS Registry Number 101012-32-2, is a crystalline solid characterized by the presence of a chloropyridine ring substituted with a cyanomethyl group.[1] Its molecular formula is C₇H₅ClN₂, and it has a molecular weight of 152.58 g/mol .[2] The unique arrangement of its functional groups—a reactive nitrile, a halogenated pyridine core, and an acidic methylene group—makes it a versatile synthon for the elaboration of more complex molecular architectures. This guide aims to provide a detailed account of its chemical history, synthesis, and applications.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence in the chemical literature is more closely tied to the broader development of synthetic methodologies for functionalized pyridines, driven by the search for novel pharmaceutical and agrochemical agents. The synthesis of structurally similar compounds, such as 2-chloro-3-cyanopyridine, has been extensively described in the patent literature, indicating a strong industrial interest in this class of molecules.[3][4]

The primary synthetic strategy for introducing a chlorine atom at the 2-position of a pyridine ring often involves the chlorination of the corresponding pyridine N-oxide. This approach is well-established and has been detailed in various patents for the synthesis of 2-chloro-3-cyanopyridine, a close structural analog of the target molecule. For instance, patents describe the reaction of 3-cyanopyridine N-oxide with chlorinating agents like phosphoryl chloride or bis(trichloromethyl)carbonate to achieve this transformation.[3][4][5] It is highly probable that the initial synthesis of this compound followed a similar pathway, starting from 3-(cyanomethyl)pyridine N-oxide.

Synthetic Methodologies

The most plausible and widely applicable method for the synthesis of this compound involves a two-step process starting from 3-methylpyridine (3-picoline).

Step 1: Synthesis of 3-Pyridineacetonitrile

The initial step involves the conversion of 3-methylpyridine to 3-pyridineacetonitrile. A documented method for this transformation is the reaction of 3-methylpyridine with cyanogen chloride at high temperatures.[6]

Step 2: N-Oxidation and Chlorination

The resulting 3-pyridineacetonitrile is then subjected to N-oxidation to form 3-pyridineacetonitrile N-oxide. This intermediate is subsequently chlorinated to yield this compound. This chlorination step is analogous to the synthesis of 2-chloro-3-cyanopyridine from its N-oxide.

Detailed Experimental Protocols

Protocol: Synthesis of this compound from 3-Pyridineacetonitrile N-oxide

-

Materials:

-

3-Pyridineacetonitrile N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-pyridineacetonitrile N-oxide in anhydrous dichloromethane.

-

Slowly add phosphoryl chloride to the solution at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Table 1: Summary of Reagents and Typical Reaction Conditions

| Reagent/Parameter | Role | Typical Conditions |

| 3-Pyridineacetonitrile N-oxide | Starting Material | 1 equivalent |

| Phosphoryl chloride (POCl₃) | Chlorinating Agent | 1.5 - 3 equivalents |

| Dichloromethane | Solvent | Anhydrous |

| Reaction Temperature | - | Reflux |

| Reaction Time | - | Monitored by TLC (typically 2-6 hours) |

| Work-up | - | Aqueous bicarbonate quench, extraction |

| Purification | - | Column chromatography or recrystallization |

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various heterocyclic compounds, some of which have shown significant biological activity. A notable application is in the preparation of spirocyclic oxindole analogs.[7] Spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to high-affinity and selective interactions with biological targets.

Synthesis of Spirocyclic Oxindoles

The synthesis of spirocyclic oxindoles can be achieved through a multi-step sequence where this compound serves as a precursor to a key building block. While a direct signaling pathway involving the parent acetonitrile is not documented, its derivatives are designed to interact with specific biological targets.

Logical Relationship for Spirocyclic Oxindole Synthesis

Caption: Logical flow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its initial discovery is not attributed to a single landmark study, its synthesis logically follows from well-established methodologies for the functionalization of pyridines. The primary route to this compound involves the chlorination of a 3-(cyanomethyl)pyridine N-oxide precursor. The utility of this compound is demonstrated in its application as a starting material for the synthesis of complex, biologically relevant molecules such as spirocyclic oxindoles, highlighting its importance for researchers and scientists in the field of drug development. Further exploration of the reactivity of this compound is likely to unveil new synthetic pathways and lead to the discovery of novel therapeutic agents.

References

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 5. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-Chloropyridin-3-yl)acetonitrile for Researchers and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)acetonitrile, identified by the CAS number 101012-32-2, is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a chlorinated pyridine ring coupled with a cyanomethyl group, presents multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, handling and safety information, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 101012-32-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₅ClN₂ | [2][3][4][5][7] |

| Molecular Weight | 152.58 g/mol | [2][3][4][7] |

| Appearance | Light yellow to yellow solid | [7] |

| Melting Point | 85-86 °C | [7] |

| Boiling Point (Predicted) | 294.1 ± 25.0 °C | [7] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | -0.43 ± 0.10 | [7] |

| InChIKey | DMWOJKQPJYWCCB-UHFFFAOYSA-N | [7] |

| SMILES | C1(Cl)=NC=CC=C1CC#N | [7] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to research and development needs. The purity levels and available quantities vary among vendors. A summary of offerings from several suppliers is presented below. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Price (USD) | Reference(s) |

| [Supplier Name] | ≥ 97% | 10 g | $168.81 | [2] |

| Synblock | ≥ 98% | Not specified | Contact supplier | [3] |

| BLD Pharm | Not specified | Not specified | Contact supplier | [4] |

| Weifang Yangxu Group Co., Ltd | 99% | Milligram to Kilogram scale | Contact supplier | [5] |

| Suzhou AOBI Pharmatech Co., Ltd | 95% | 60 g (in stock) | Contact supplier | [6] |

| CymitQuimica | Not specified | Not specified | Contact supplier | [1] |

Synthesis and Handling

Synthetic Protocol

A general procedure for the synthesis of this compound from (1-Oxy-pyridin-3-yl)-acetonitrile has been described.[7] This method involves the chlorination of the pyridine N-oxide precursor.

Reaction: (1-Oxy-pyridin-3-yl)-acetonitrile → this compound

Reagents and Conditions:

-

(1-Oxy-pyridin-3-yl)-acetonitrile (starting material)

-

Phosphoryl chloride (POCl₃) (chlorinating agent and solvent)

Procedure:

-

To a reaction vessel containing phosphoryl chloride (100 mL), slowly add (1-Oxy-pyridin-3-yl)-acetonitrile (7.5 g, 35.9 mmol) with vigorous stirring.

-

The reaction mixture is then carefully heated to 80°C in increments of 5°C over a period of 1.5 hours. Caution: Rapid heating may lead to a violent decomposition around 70°C.

-

Once all the solid has dissolved, the mixture is heated to reflux and maintained for 3 hours.

-

After the reaction is complete, the excess phosphoryl chloride should be carefully removed under reduced pressure. The residue is then cautiously quenched with cold water.

-

The aqueous mixture is neutralized to an alkaline pH using a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate (3x). The organic layers are combined for further workup.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][7] Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9][10]

-

Handling: Use in a well-ventilated area.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands thoroughly after handling.[8][9][11]

Safety Information

A Safety Data Sheet (SDS) for this compound is available and should be consulted before handling the compound.[1] General safety precautions for related chloropyridine and acetonitrile compounds include:

-

Hazards: Harmful if swallowed.[9] May cause skin and serious eye irritation.[9] May cause respiratory irritation.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] If swallowed, call a poison center or doctor immediately.[11][12]

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[8] Wear self-contained breathing apparatus.[11]

Analytical Methods

The analysis of this compound would likely employ standard chromatographic and spectroscopic techniques. While a specific analytical method for this compound was not found, general methods for related compounds can be adapted.

-

Gas Chromatography (GC): A capillary GC with a flame ionization detector (FID) is a common method for the analysis of acetonitrile and its derivatives.[13][14]

-

Sample Preparation: For analysis from complex matrices, sample preparation techniques such as liquid-liquid extraction or solid-phase extraction may be necessary.[15]

-

Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential for confirming the structure and purity of the synthesized compound.

Procurement Workflow

The process of acquiring this compound for research purposes can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from initial identification to laboratory use.

Caption: A logical workflow for the procurement of this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 101012-32-2 | this compound - Synblock [synblock.com]

- 4. 101012-32-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, CasNo.101012-32-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. This compound [allbiopharm.com]

- 7. This compound CAS#: 101012-32-2 [m.chemicalbook.com]

- 8. afgsci.com [afgsci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cipac.org [cipac.org]

- 14. cdc.gov [cdc.gov]

- 15. env.go.jp [env.go.jp]

Methodological & Application

Application Notes and Protocols for (2-Chloropyridin-3-yl)acetonitrile as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)acetonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive nitrile group and a chlorine atom on the pyridine ring, allows for diverse chemical transformations, making it a valuable building block for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a key precursor for the synthesis of 7-azaindole derivatives and fused pyrimidine systems, such as pyrido[2,3-b]pyridines, which are scaffolds present in numerous biologically active molecules, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and subsequent elaboration into complex heterocyclic structures.

Application 1: Synthesis of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Derivatives

A primary application of this compound is in the synthesis of 7-azaindole derivatives. The Thorpe-Ziegler cyclization of the related 2-aminopyridin-3-ylacetonitrile, readily prepared from the title compound, provides a direct route to the 7-azaindole scaffold.

Synthetic Pathway

The overall synthetic strategy involves a two-step process:

-

Amination: Nucleophilic aromatic substitution of the chlorine atom in this compound with an amine to yield a 2-(2-aminopyridin-3-yl)acetonitrile derivative.

-

Cyclization: Intramolecular Thorpe-Ziegler cyclization of the resulting aminonitrile to form the pyrrolo[2,3-b]pyridine ring system.

Caption: Synthesis of 7-Azaindole Derivatives.

Experimental Protocols

Step 1: Synthesis of 2-(2-Anilino-pyridin-3-yl)acetonitrile

This protocol describes a representative amination reaction using aniline.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-anilino-pyridin-3-yl)acetonitrile.

Step 2: Synthesis of 1-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

This protocol details the intramolecular cyclization of the aminonitrile intermediate.

Materials:

-

2-(2-Anilino-pyridin-3-yl)acetonitrile

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-(2-anilino-pyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.

-

Add saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine.

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2-(2-Anilino-pyridin-3-yl)acetonitrile | This compound | Aniline, K₂CO₃ | DMF | 12 | 120 | 75-85 |

| 2 | 1-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine | 2-(2-Anilino-pyridin-3-yl)acetonitrile | NaH | THF | 4 | Reflux | 60-70 |

Application 2: Synthesis of Fused Pyrimidine Derivatives

This compound is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition.

Synthetic Pathway

The synthesis involves the initial conversion of this compound to a diaminopyridine derivative, which then undergoes cyclization with a suitable one-carbon synthon.

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-(cyanomethyl)pyridine

This protocol describes the amination of this compound.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Copper(I) oxide (Cu₂O)

-

1,4-Dioxane

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), aqueous ammonia (10 eq), and copper(I) oxide (0.1 eq) in 1,4-dioxane.

-

Heat the mixture to 150 °C for 24 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-amino-3-(cyanomethyl)pyridine.

Step 2: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine

This protocol details the cyclization of the aminonitrile intermediate with formamide.

Materials:

-

2-Amino-3-(cyanomethyl)pyridine

-

Formamide

Procedure:

-

Heat a mixture of 2-amino-3-(cyanomethyl)pyridine (1.0 eq) in an excess of formamide (10-20 eq) to 180-200 °C.

-

Maintain the temperature for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-